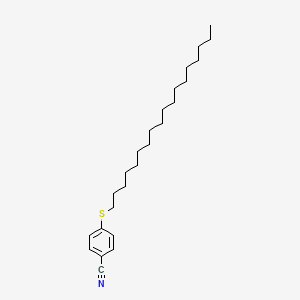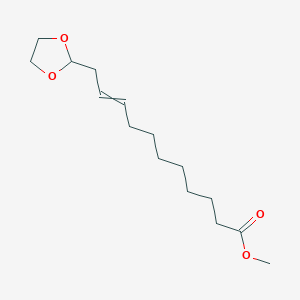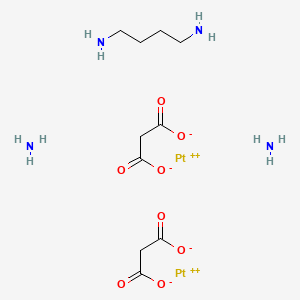![molecular formula C13H14ClNO B14291105 1-[(Benzyloxy)methyl]pyridin-1-ium chloride CAS No. 112805-28-4](/img/structure/B14291105.png)
1-[(Benzyloxy)methyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(Benzyloxy)methyl]pyridin-1-ium chloride is a quaternary ammonium salt derived from pyridine It is characterized by the presence of a benzyloxy group attached to the methyl group of the pyridinium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride can be synthesized through a quaternization reaction. The process involves the reaction of pyridine with benzyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The general reaction scheme is as follows:
C5H5N+C6H5CH2Cl→C5H5NCH2C6H5Cl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridinium salts with different oxidation states.
Reduction Reactions: Reduction can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Oxidation Reactions: Oxidized pyridinium salts.
Reduction Reactions: Dihydropyridine derivatives.
Applications De Recherche Scientifique
1-[(Benzyloxy)methyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[(Benzyloxy)methyl]pyridin-1-ium chloride involves its interaction with cellular components. The compound can penetrate cell membranes and interact with nucleic acids and proteins, leading to alterations in cellular functions. The benzyloxy group enhances its lipophilicity, facilitating its entry into cells. The pyridinium ion can form ionic interactions with negatively charged biomolecules, affecting their activity.
Comparaison Avec Des Composés Similaires
1-Methylpyridin-1-ium chloride: Lacks the benzyloxy group, making it less lipophilic.
1-Benzylpyridin-1-ium chloride: Similar structure but without the methylene bridge, affecting its reactivity.
1-(2-Hydroxyethyl)pyridin-1-ium chloride: Contains a hydroxyethyl group instead of a benzyloxy group, altering its solubility and reactivity.
Uniqueness: 1-[(Benzyloxy)methyl]pyridin-1-ium chloride is unique due to the presence of the benzyloxy group, which enhances its lipophilicity and reactivity. This structural feature allows it to interact more effectively with biological membranes and targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
112805-28-4 |
|---|---|
Formule moléculaire |
C13H14ClNO |
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
1-(phenylmethoxymethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14NO.ClH/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14;/h1-10H,11-12H2;1H/q+1;/p-1 |
Clé InChI |
KVMGCGSZZJXJHM-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)COC[N+]2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




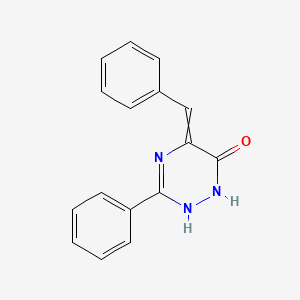
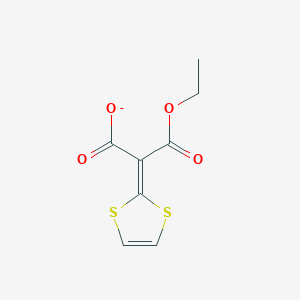
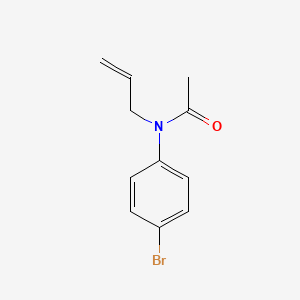

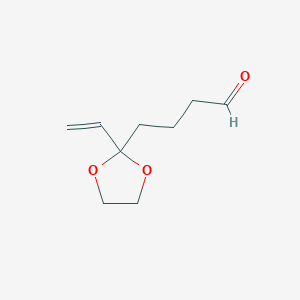

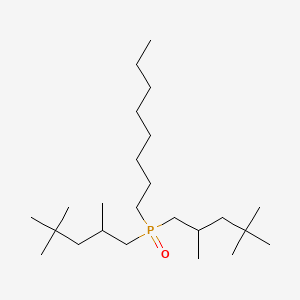
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}-2-methylisoquinolin-2-ium iodide](/img/structure/B14291080.png)
